Superior Enantioselectivity in Organocatalytic Aza-Michael Addition Compared to Unsubstituted Nitrostyrene
In an organocatalytic aza-Michael addition, trans-2,4-dichloro-β-nitrostyrene demonstrated significantly higher stereocontrol than the unsubstituted β-nitrostyrene benchmark [1]. While the parent β-nitrostyrene yielded a product with 94% ee, the 2,4-dichloro derivative achieved >99% ee, representing a 5+ percentage point increase in stereoselectivity [1].
| Evidence Dimension | Enantiomeric Excess (ee) in Organocatalytic Aza-Michael Addition |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Unsubstituted β-nitrostyrene: 94% ee |
| Quantified Difference | >5% absolute ee increase |
| Conditions | Organocatalytic aza-Michael addition reaction with a bifunctional thiourea catalyst. |
Why This Matters
This establishes the compound's value for synthesizing highly enantiopure chiral amines, a crucial requirement in pharmaceutical intermediate procurement.
- [1] Guerrero-Corella, A., et al. (2021). Enantioselective Organocatalyzed aza‐Michael Addition. Repositorio UAM. View Source
